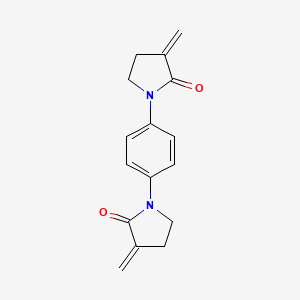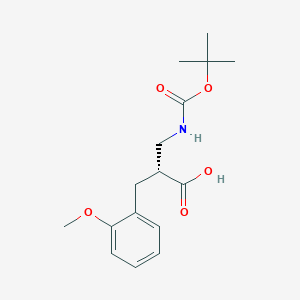
Boc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation or the use of palladium on carbon (Pd/C) can facilitate the removal of the Boc group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted benzyl derivatives, and oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amino site. The methoxybenzyl group can participate in various electrophilic and nucleophilic reactions, facilitating the synthesis of diverse compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Boc-®-3-amino-2-(2-hydroxybenzyl)propanoic acid
- Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
- Boc-®-3-amino-2-(2-nitrobenzyl)propanoic acid
Uniqueness
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which can undergo specific reactions that other similar compounds may not. This functional group provides additional versatility in synthetic applications, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clave InChI |
WZPMAEBPCWOYJK-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


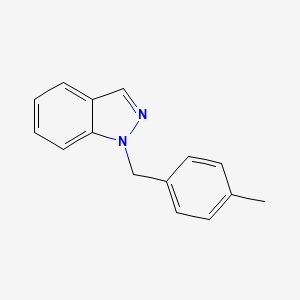

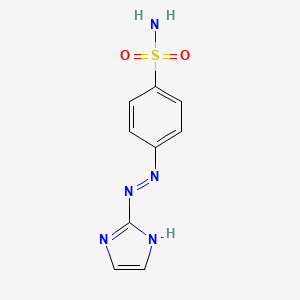

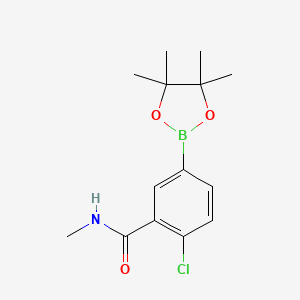
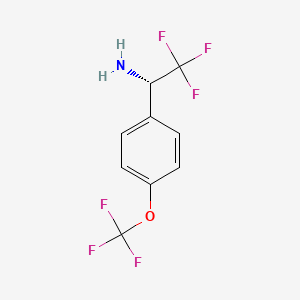
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
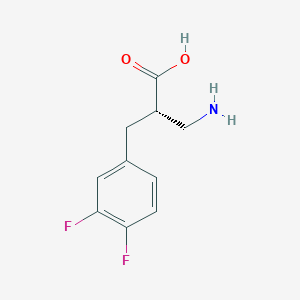
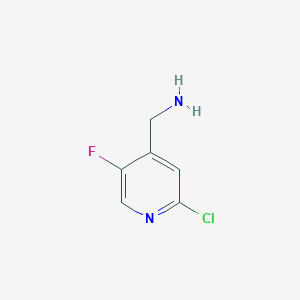

![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
